molecular formula C8H10N4S B15273795 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B15273795
M. Wt: 194.26 g/mol
InChI Key: OFOYNBUKWHSELU-UHFFFAOYSA-N
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Description

2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a ligand for adenosine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves multi-component reactions. One efficient method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation in isopropyl alcohol at 20°C . This method is environmentally benign and delivers high yields in a short reaction time.

Industrial Production Methods

Industrial production methods for this compound may involve microwave-promoted synthesis, which is highly efficient and environmentally friendly. This method uses catalysts such as SiO2–ZnBr2 and delivers the desired products in good yields (89–96%) in less than 6 minutes .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by various oxidizing agents.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and hydrogen gas are frequently used.

    Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with adenosine receptors. It acts as an antagonist or inverse agonist at the A2A adenosine receptor, which is involved in various physiological processes, including cardiovascular and neurological functions . The binding of this compound to the receptor inhibits the production of cyclic AMP (cAMP), thereby modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for adenosine receptors. This makes it a promising candidate for further research in medicinal chemistry and drug development.

Biological Activity

2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core, which is significant in drug development due to its diverse biological activities. The structure can be represented as follows:

C8H10N4S\text{C}_8\text{H}_{10}\text{N}_4\text{S}

Antimicrobial Activity

Recent studies have indicated that thiazolo[5,4-d]pyrimidine derivatives exhibit promising antibacterial and antifungal properties. For instance, compounds within this class have shown activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazolo[5,4-d]pyrimidine Derivatives

CompoundTarget OrganismMIC (mg/mL)Inhibition Zone (mm)
This compoundStaphylococcus aureus0.02524
This compoundEscherichia coli0.02022
This compoundCandida albicans0.03020

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has been shown to inhibit the enzyme USP28 with an IC50 value indicating significant potency. The SAR studies suggest that modifications at specific positions on the thiazolo-pyrimidine scaffold can enhance inhibitory activity.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (μM)
This compoundUSP281.1
Modified Derivative AUSP280.9
Modified Derivative BUSP28>100

Case Study 1: Antimicrobial Efficacy

In a study examining various thiazolo-pyrimidine derivatives for their antimicrobial efficacy, 2-propyl derivatives were found to exhibit superior activity against both bacterial and fungal strains. The study highlighted the importance of the propyl group in enhancing membrane permeability and interaction with microbial targets.

Case Study 2: Cancer Research

Another investigation focused on the anti-cancer potential of thiazolo-pyrimidine derivatives. The results indicated that certain derivatives could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

2-propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C8H10N4S/c1-2-3-5-12-6-7(9)10-4-11-8(6)13-5/h4H,2-3H2,1H3,(H2,9,10,11)

InChI Key

OFOYNBUKWHSELU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N=CN=C2S1)N

Origin of Product

United States

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